

Application Note: RP-HPLC Method for Purity Analysis of Plecanatide Acetate

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Compound of Interest		
Compound Name:	Plecanatide acetate	
Cat. No.:	B11932517	Get Quote

Introduction

Plecanatide is a synthetic analog of human uroguanylin and acts as a guanylate cyclase-C (GC-C) agonist.[1][2][3] It is approved for the treatment of chronic idiopathic constipation (CIC) and irritable bowel syndrome with constipation (IBS-C).[2][4][5] Accurate and reliable analytical methods are crucial for ensuring the purity and quality of **plecanatide acetate** in bulk drug substance and pharmaceutical dosage forms.[1] This application note details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of **plecanatide acetate** purity and the analysis of its related impurities.

Principle

This method utilizes RP-HPLC with UV detection to separate plecanatide from its process-related impurities and degradation products. The separation is achieved on a C18 stationary phase with a gradient elution system composed of an aqueous mobile phase and an organic modifier, both containing a suitable acid for peak shape improvement. The method is validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose.[6][7][8]

Experimental Protocols

1. Instrumentation and Chromatographic Conditions



A summary of the necessary instrumentation and optimized chromatographic conditions is provided in the table below.

Parameter	Specification
HPLC System	Quaternary Gradient HPLC system with UV/PDA detector
Column	C18, 250 mm x 4.6 mm, 5 µm particle size[1]
Mobile Phase A	Water with 0.05% Trifluoroacetic Acid (TFA)[1]
Mobile Phase B	Acetonitrile with 0.05% Trifluoroacetic Acid (TFA)[1]
Gradient Program	A representative gradient program is as follows: 0-5 min: 50% B 5-15 min: 50-80% B 15-20 min: 80% B 20-22 min: 80-50% B 22-30 min: 50% B
Flow Rate	0.8 mL/min[1]
Detection Wavelength	204 nm[1]
Column Temperature	Ambient
Injection Volume	20 μL
Run Time	30 minutes

2. Preparation of Solutions

- Diluent: A mixture of water and acetonitrile (50:50, v/v) is used as the diluent.[1]
- Standard Stock Solution (1000 µg/mL): Accurately weigh about 50 mg of Plecanatide
 Acetate working standard and transfer it into a 50 mL volumetric flask. Add a small volume
 of diluent and sonicate for about 10 minutes to dissolve. Make up the volume with the
 diluent.[9]
- Standard Solution (50 μ g/mL): Pipette 0.5 mL of the stock solution into a 10 mL volumetric flask and dilute to the mark with the diluent.[9]



Sample Preparation (from Tablets): Weigh and finely powder not fewer than 20 tablets.
 Transfer a quantity of the powder equivalent to 3 mg of plecanatide into a suitable volumetric flask. Add a portion of the diluent, sonicate to ensure complete dissolution of the active ingredient, and then dilute to the final volume with the diluent to achieve a target concentration within the linear range of the method. Filter the solution through a 0.45 μm nylon syringe filter before injection.[1]

Method Validation Summary

The analytical method was validated according to ICH guidelines for linearity, precision, accuracy, specificity, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[6][7] [8]

System Suitability

System suitability parameters are established to ensure the performance of the chromatographic system.

Parameter	Acceptance Criteria	Typical Result
Tailing Factor (T)	T ≤ 2.0	1.105[6]
Theoretical Plates (N)	N ≥ 2000	> 3000
% RSD of Peak Area	≤ 2.0% (for 6 replicate injections)	< 1.0%

Linearity

The linearity of the method was evaluated over a concentration range of 10 to 60 μ g/mL.[6][7] [8][9]

Parameter	Result
Concentration Range	10 - 60 μg/mL[6][7][8][9]
Correlation Coefficient (r²)	≥ 0.999
Regression Equation	y = mx + c



Accuracy (Recovery)

Accuracy was determined by the percent recovery of known amounts of plecanatide standard spiked into a placebo matrix.

Spiked Level	% Recovery
50%	99.55%[1]
100%	101.00%[1]
150%	98.55%[6]
Mean Recovery	98.55% to 101.88%[6][7][8]

Precision

The precision of the method was assessed by repeatability (intra-day) and intermediate precision (inter-day).

Precision Type	% RSD
Method Precision	< 2.0%
Intermediate Precision	< 2.0%

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Parameter	Result
LOD	0.7324 μg/mL[1]
LOQ	2.2195 μg/mL[1]

Forced Degradation Studies

Forced degradation studies were conducted to demonstrate the stability-indicating nature of the method. Plecanatide was subjected to various stress conditions.



Stress Condition	Observation
Acidic (0.1 N HCI)	Significant degradation observed.[1]
Alkaline (0.1 N NaOH)	Relatively stable.[1]
Oxidative (3% H ₂ O ₂)	Relatively stable.[1]
Reductive (10% Sodium Bisulfate)	Significant degradation observed.[1]
Thermal (60°C)	Relatively stable.[1]
Photolytic (UV light)	Relatively stable.[1]

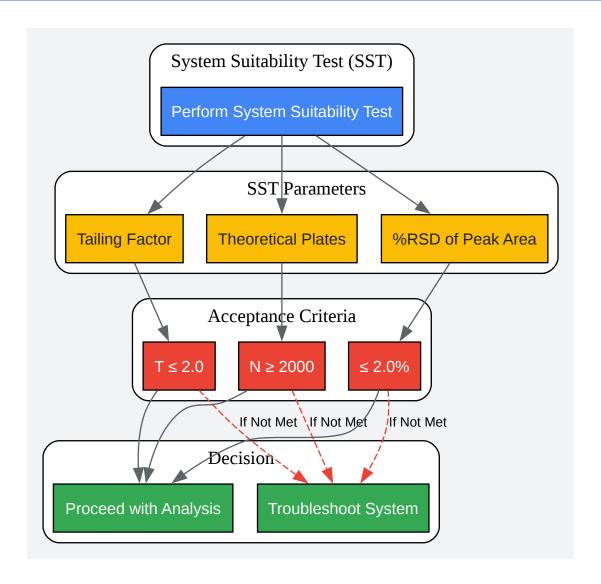
Visualizations



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Caption: Experimental workflow for RP-HPLC analysis of plecanatide acetate.





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Caption: Logical relationship of the system suitability test in the RP-HPLC method.

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